molecular formula C20H32O3 B150555 (5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid CAS No. 133268-58-3

(5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid

Cat. No.: B150555
CAS No.: 133268-58-3
M. Wt: 320.5 g/mol
InChI Key: PPCHNRUZQWLEMF-XBOCNYGYSA-N
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Description

(±)18-HETE is the racemic version of a cytochrome P450 (CYP450) metabolite of arachidonic acid. When formed by the CYP2E1 isoform, 18-HETE is comprised 100% of the (R) isomer. 18(R)-HETE dose-dependently stimulates vasodilation of the rabbit kidney, whereas 18(S)-HETE does not affect perfusion pressure. 18-HETE has negligible effects on ATPase activity. 18(R)-HETE at 1 µM completely blocks 20-HETE-induced vasoconstriction of renal arterioles.
18-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 18-hete is considered to be an eicosanoid lipid molecule. 18-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 18-Hete has been primarily detected in urine. Within the cell, 18-hete is primarily located in the membrane (predicted from logP) and cytoplasm. 18-Hete can be biosynthesized from icosa-5, 8, 11, 14-tetraenoic acid.
18-HETE is a HETE that consists of arachidonic acid bearing a hydroxy substituent at position 18. It derives from an icosa-5,8,11,14-tetraenoic acid. It is a conjugate acid of a 18-HETE(1-).

Mechanism of Action

Target of Action

18-HETE, also known as (+/-)18-HETE or (5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid, is a monooxygenase metabolite of cytochrome P450 (CYP450) . The primary target of 18-HETE is the CYP450 enzyme, specifically the CYP2E1 isoform .

Mode of Action

18-HETE interacts with its target, the CYP450 enzyme, through a process called monooxygenation . This interaction results in the formation of arachidonic acid bearing a hydroxy substituent at position 18 . The specific interaction with the CYP2E1 isoform leads to the formation of the ® isomer of 18-HETE .

Biochemical Pathways

The production of 18-HETE is part of a complex series of interrelated biosynthetic pathways often termed the 'eicosanoid cascade’ . This cascade involves the enzymatic oxidation of arachidonic acid and related fatty acids, leading to the production of various oxygenated metabolites or oxylipins . The two main enzymatic pathways for the production of these eicosanoids utilize lipoxygenases (LOXs) and oxidases of the cytochrome P-450 family .

Pharmacokinetics

It is known that 18-hete is soluble in ethanol , which may influence its bioavailability.

Result of Action

The action of 18-HETE has several molecular and cellular effects. Furthermore, 18®-HETE at 1 µM completely blocks 20-HETE-induced vasoconstriction of renal arterioles .

Action Environment

The action, efficacy, and stability of 18-HETE can be influenced by various environmental factors. For example, the presence of other fatty acids, such as eicosapentaenoic (EPA) and docosahexaenoic (DHA) acids, can inhibit the biosynthesis of 20-HETE, a related compound . This suggests that the balance of different fatty acids in the environment can influence the action of 18-HETE.

Biochemical Analysis

Biochemical Properties

18-HETE is a major metabolite of arachidonic acid, accounting for 32% of the total product formed . It interacts with various enzymes and proteins, including CYP2E1 isoform . When formed by the CYP2E1 isoform, 18-HETE is comprised 100% of the ® isomer .

Cellular Effects

18-HETE has significant effects on various types of cells and cellular processes. It influences cell function by stimulating vasodilation of the rabbit kidney . It also has negligible effects on ATPase activity .

Molecular Mechanism

At the molecular level, 18-HETE exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, 18 ®-HETE at 1 µM completely blocks 20-HETE-induced vasoconstriction of renal arterioles .

Dosage Effects in Animal Models

The effects of 18-HETE vary with different dosages in animal models. For example, 18 ®-HETE dose-dependently stimulates vasodilation of the rabbit kidney

Metabolic Pathways

18-HETE is involved in several metabolic pathways. It interacts with enzymes such as CYP2E1 isoform

Subcellular Localization

The information provided here is based on the current understanding and available resources .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-18-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,19,21H,2-3,8-9,14-18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCHNRUZQWLEMF-XBOCNYGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424154, DTXSID50928028
Record name 18-Hete
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-Hydroxyicosa-5,8,11,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133268-58-3, 128656-74-6
Record name 18-Hydroxyeicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133268-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Eicosatetraenoic acid, 18-hydroxy-, (5Z,8Z,11Z,14Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133268583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Hete
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-Hydroxyicosa-5,8,11,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid
Reactant of Route 2
(5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid
Reactant of Route 3
(5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid
Reactant of Route 4
(5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid
Reactant of Route 5
(5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid
Reactant of Route 6
(5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid
Customer
Q & A

Q1: What are the primary sources of 18-HETE biosynthesis?

A1: 18-HETE is primarily biosynthesized from arachidonic acid by cytochrome P450 enzymes. Studies have identified CYP4A as a significant contributor to 18-HETE production, particularly in renal arteries []. Additionally, research has shown that CYP2J enzymes, specifically in sheep, exhibit activity towards arachidonic acid, forming 18-HETE alongside other metabolites [, ].

Q2: How does 18-HETE production differ across species?

A2: While 18-HETE production is observed across various species, research suggests differences in enzymatic activity and metabolite profiles. For instance, microsomes from monkey seminal vesicles were found to produce 18-HETE as a major metabolite of arachidonic acid, primarily catalyzed by a specific CYP450 enzyme designated as P-450ω3 []. Interestingly, this specific enzyme activity was not observed in monkey liver microsomes, indicating potential tissue specificity []. This highlights the complexities of 18-HETE biosynthesis and its regulation across different species and tissues.

Q3: What is the role of 18-HETE in renal function?

A3: Research suggests a potential role for 18-HETE in regulating renal hemodynamics. In a study investigating eicosanoid excretion in patients with hepatic cirrhosis, urinary 20-HETE excretion was significantly elevated, particularly in those with ascites []. Interestingly, only the increased 20-HETE excretion correlated with reduced renal plasma flow in these patients, suggesting a potential link between 20-HETE and renal dysfunction in cirrhosis []. While the study primarily focused on 20-HETE, it highlights the importance of understanding the balance and interplay between various HETEs, including 18-HETE, in maintaining normal renal function.

Q4: How does 18-HETE interact with other eicosanoids?

A4: Evidence suggests that 18-HETE may modulate the effects of other eicosanoids. In rat renal arteries, 18-HETE, along with its stereoisomer 19(R)-HETE, was found to blunt the sensitizing effect of 20-HETE on phenylephrine-induced vasoconstriction []. This observation suggests a potential counter-regulatory role of 18-HETE in the vasculature, modulating the effects of other vasoactive eicosanoids like 20-HETE.

Q5: Can the production of 18-HETE and other eicosanoids be influenced by external factors?

A5: Yes, research suggests that environmental factors can impact eicosanoid production. For example, exposure to high iodide intake in rat offspring resulted in altered levels of various eicosanoids, including a decrease in 8,9-DHET and an increase in PGB2, both of which correlated with thyroid dysfunction []. This finding highlights the potential impact of environmental factors on eicosanoid metabolism and their potential implications for endocrine function.

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